Lipophilicity Control: XLogP3 Reduction of 0.7 Units vs. 2-Chlorophenyl Analog
The target compound exhibits XLogP3 = 5.0, which is 0.7 units lower than the 2-chlorophenyl analog (XLogP3 = 5.7) [1][2]. This places the phenyl derivative closer to the optimal lipophilicity range (XLogP3 1–3 for oral drugs; 3–5 for CNS-targeted compounds) and reduces the risk of poor solubility, high metabolic clearance, and promiscuous target engagement associated with excessively lipophilic molecules.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 |
| Comparator Or Baseline | 2-Chlorophenyl analog (CID 76151786): XLogP3 = 5.7 |
| Quantified Difference | ΔXLogP3 = –0.7 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2024.11.20 release |
Why This Matters
A 0.7-unit lipophilicity difference can translate into a meaningful improvement in aqueous solubility and reduced cytochrome P450 inhibition risk, directly impacting assay reproducibility and early ADME attrition rates.
- [1] PubChem Compound Summary CID 73169029, Benzo[b]thiophen-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary CID 76151786, Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone. National Center for Biotechnology Information, 2026. View Source
